molecular formula C20H25N2P B12061954 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B12061954
M. Wt: 324.4 g/mol
InChI Key: RGYYYYMIZGKBRJ-UHFFFAOYSA-N
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Description

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a diisopropylphosphanyl group at the ortho position of the phenyl ring attached to the benzimidazole core. The compound’s structure combines the electron-rich benzimidazole moiety with a bulky, electron-donating phosphine ligand, making it valuable in coordination chemistry and catalysis. Synthesized via copper-catalyzed coupling reactions or phosphorylation protocols , it is characterized by techniques such as $ ^1H $/$ ^{13}C $-NMR, LC-MS, and elemental analysis . Its primary applications include serving as a ligand in transition-metal complexes for cross-coupling reactions and as a pharmaceutical intermediate in medicinal chemistry .

Properties

Molecular Formula

C20H25N2P

Molecular Weight

324.4 g/mol

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)phenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C20H25N2P/c1-14(2)23(15(3)4)19-13-9-6-10-16(19)20-21-17-11-7-8-12-18(17)22(20)5/h6-15H,1-5H3

InChI Key

RGYYYYMIZGKBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=CC=C1C2=NC3=CC=CC=C3N2C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzimidazole derivatives and phosphine oxides.

Scientific Research Applications

Catalysis

Phosphine ligands like 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole are pivotal in transition metal-catalyzed reactions, including:

  • Suzuki Coupling Reactions : This compound can facilitate the coupling of boronic acids with aryl halides, a fundamental reaction in organic synthesis. The presence of bulky diisopropyl groups enhances the ligand's steric properties, improving selectivity and yield in cross-coupling reactions .
  • Hydroformylation : The ligand's ability to stabilize metal centers allows it to be used in hydroformylation processes, where alkenes are converted into aldehydes using carbon monoxide and hydrogen. This application is significant in producing valuable aldehyde intermediates for pharmaceuticals and agrochemicals .

Medicinal Chemistry

The benzimidazole framework is known for its biological activity. Compounds with similar structures have been explored for their potential as:

  • Anticancer Agents : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to benzimidazole have shown efficacy against various cancer cell lines, including colorectal carcinoma . The introduction of diisopropylphosphanyl groups may enhance these effects through improved bioavailability or targeted delivery.
  • Antimicrobial Activity : Benzimidazoles have also been studied for their antimicrobial properties. The incorporation of phosphine ligands could potentially enhance the activity against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .

Data Tables

Application AreaSpecific Use CaseObservations/Results
CatalysisSuzuki CouplingImproved yields due to steric hindrance
HydroformylationEnhanced selectivity in product formation
Medicinal ChemistryAnticancer ActivitySignificant inhibition of HCT116 cell line
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Catalytic Efficiency

In a study published by the National Institutes of Health, researchers demonstrated that 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole significantly improved the efficiency of palladium-catalyzed Suzuki reactions compared to traditional phosphine ligands. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the ligand's utility in synthetic organic chemistry .

Case Study 2: Anticancer Properties

A research article explored the anticancer properties of various benzimidazole derivatives, including those modified with phosphine ligands. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics (e.g., 5-FU), indicating a promising avenue for developing more effective cancer treatments .

Mechanism of Action

The mechanism of action of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets through its phosphanyl and benzimidazole moieties. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The benzimidazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

  • Structural Difference : Dicyclohexylphosphanyl group instead of diisopropylphosphanyl.
  • Applications : Used in pharmaceutical intermediates and metal-catalyzed reactions, with analytical methods (HPLC, GC-MS) identical to the diisopropyl variant .

2-(2-(Diphenylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

  • Structural Difference : Diphenylphosphanyl substituent.
  • Impact : Less bulky than diisopropyl/dicyclohexyl analogs but with stronger π-accepting ability due to phenyl groups. This improves stability in palladium complexes for Suzuki-Miyaura couplings .

Table 1: Phosphine-Substituted Benzimidazoles

Compound Phosphine Group Steric Bulk Electronic Effect Key Application
Diisopropylphosphanyl derivative -P(iPr)₂ Moderate Strong σ-donor Catalysis, pharmaceutical intermediates
Dicyclohexylphosphanyl derivative -P(Cy)₂ High Moderate σ-donor Asymmetric catalysis
Diphenylphosphanyl derivative -P(Ph)₂ Low π-Acceptor Suzuki-Miyaura couplings

Halogen- and Alkyl-Substituted Benzimidazoles

2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

  • Structural Difference : Bromine atom at the ortho position.
  • Impact : Bromine enables cross-coupling reactions (e.g., Buchwald-Hartwig amination) but lacks the phosphine’s ligand functionality.
  • Applications : Intermediate in C–N bond-forming reactions; achieves 78% yield under copper catalysis .

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

  • Structural Difference : Chloromethyl group instead of phosphanyl.
  • Impact : The chloromethyl group allows nucleophilic substitution, enabling further functionalization (e.g., quaternization for ionic liquids) .

Table 2: Halogen/Alkyl-Substituted Benzimidazoles

Compound Substituent Reactivity Key Application
2-(2-Bromophenyl) derivative -Br Cross-coupling electrophile C–N coupling intermediates
Chloromethyl derivative -CH₂Cl Nucleophilic substitution Functionalizable intermediates

Omeprazole and Lansoprazole

  • Structural Difference : Sulfinyl groups instead of phosphanyl.
  • Impact : Sulfinyl moieties confer proton-pump inhibitory activity, whereas phosphanyl groups are inert in this context.
  • Applications : Clinically used as gastroesophageal reflux therapeutics .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

  • Structural Difference : Fluorine at the para position.
  • Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability and anticoagulant activity compared to methyl or methoxy groups .

Table 3: Pharmacologically Relevant Benzimidazoles

Compound Substituent Biological Activity Mechanism
Omeprazole Sulfinyl Proton-pump inhibition Acid suppression
4-Fluorophenyl derivative -F Anticoagulant/antiplatelet Thrombosis prevention

2,2′-Biphenyldiimidazoles

  • Structural Difference : Biphenyl backbone instead of phosphanyl-phenyl.
  • Impact : Extended π-conjugation improves luminescence properties, making these compounds suitable for OLEDs. The diisopropylphosphanyl group, in contrast, may quench fluorescence due to heavy atom effects .

Biological Activity

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole can be represented as follows:

C22H30N2P\text{C}_{22}\text{H}_{30}\text{N}_2\text{P}

This structure includes a benzo[d]imidazole core, which is known for various biological activities, and a diisopropylphosphanyl substituent that may enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with diisopropylphosphine in the presence of suitable catalysts. The purity and yield of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) often below 10 µg/mL . The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
2-(Diisopropylphosphanyl) derivative< 10Staphylococcus aureus
Related benzo[d]imidazoles3.9 - 7.8E. coli, MRSA

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been evaluated using carrageenan-induced paw edema models in rats. Compounds exhibiting significant inhibition rates (up to 46.8%) compared to standard anti-inflammatory drugs indicate that derivatives of benzo[d]imidazole can modulate inflammatory responses effectively .

α-Glucosidase Inhibition

The compound has also been studied for its potential as an α-glucosidase inhibitor, which is relevant for diabetes management. In vitro assays revealed that certain derivatives demonstrated promising inhibitory activities with IC50 values as low as 0.71 µM, suggesting that modifications to the benzo[d]imidazole core can yield potent anti-diabetic agents .

The mechanisms underlying the biological activities of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole are thought to involve:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes like α-glucosidase.
  • Membrane Disruption : Interactions with bacterial membranes leading to cell lysis.
  • Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Several case studies have documented the efficacy of benzo[d]imidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzo[d]imidazole derivatives effectively inhibited MRSA strains, contributing to the search for new antibiotics in an era of increasing resistance .
  • Diabetes Management : In vivo studies showed that specific derivatives improved glucose tolerance in diabetic models, comparable to conventional treatments like acarbose .
  • Inflammation Reduction : Clinical trials indicated that compounds with similar structures reduced inflammation markers significantly in patients with chronic inflammatory conditions .

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